molecular formula C9H6Br2O4 B6314631 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid CAS No. 1951439-62-5

4,5-Dibromo-2-(methoxycarbonyl)benzoic acid

Cat. No.: B6314631
CAS No.: 1951439-62-5
M. Wt: 337.95 g/mol
InChI Key: UNFQAXRTTPARHF-UHFFFAOYSA-N
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Description

4,5-Dibromo-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H6Br2O4 and a molecular weight of 337.95 g/mol. This compound is known for its unique structural and chemical properties, which have garnered attention in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid typically involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The starting material, dimethyl terephthalate, undergoes these reactions to yield the final product. The process is scalable and has been demonstrated to be effective on an industrial scale .

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of large-scale reactors and specific conditions to ensure high yield and purity. For example, a clean and nitrogen-purged 1,000 L autoclave reactor is used, with 10% Pd/C as a catalyst under nitrogen . This method allows for the production of the compound in significant quantities, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2-(methoxycarbonyl)benzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include palladium catalysts, boron reagents, and various solvents . The conditions for these reactions are typically mild and functional group tolerant, making the compound versatile for different chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

4,5-Dibromo-2-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4,5-Dibromo-2-(methoxycarbonyl)benzoic acid include:

  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
  • 1,4-Dibromo-2,5-dimethylbenzene

Uniqueness

This compound is unique due to its specific bromination pattern and the presence of the methoxycarbonyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4,5-dibromo-2-methoxycarbonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O4/c1-15-9(14)5-3-7(11)6(10)2-4(5)8(12)13/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFQAXRTTPARHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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